Hpk1-IN-38
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hematopoietic progenitor kinase 1 inhibitor 38 (Hpk1-IN-38) is a small molecule inhibitor targeting hematopoietic progenitor kinase 1, a serine/threonine kinase in the mitogen-activated protein kinase kinase kinase kinase family. Hematopoietic progenitor kinase 1 is predominantly expressed in immune cells and acts as a negative regulator of T cell and B cell receptor signaling, as well as dendritic cell function . Inhibition of hematopoietic progenitor kinase 1 has shown potential in enhancing anti-tumor immune responses, making hematopoietic progenitor kinase 1 inhibitors promising candidates for cancer immunotherapy .
Analyse Chemischer Reaktionen
Hpk1-IN-38 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups with others .
Wissenschaftliche Forschungsanwendungen
Hpk1-IN-38 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of hematopoietic progenitor kinase 1 and its effects on various signaling pathways . In biology, this compound is employed to investigate the role of hematopoietic progenitor kinase 1 in immune cell function and its potential as a target for immunotherapy . In medicine, this compound is being explored for its potential to enhance anti-tumor immune responses and improve the efficacy of cancer immunotherapy . Additionally, it may have applications in the development of novel therapeutic agents for other diseases involving immune dysregulation .
Wirkmechanismus
Hpk1-IN-38 exerts its effects by inhibiting the kinase activity of hematopoietic progenitor kinase 1. This inhibition prevents the phosphorylation of downstream signaling proteins, such as SLP-76, which are involved in T cell and B cell receptor signaling . By blocking hematopoietic progenitor kinase 1-mediated signaling pathways, this compound enhances T cell activation and cytokine production, leading to improved anti-tumor immune responses . The molecular targets and pathways involved include the T cell receptor signaling pathway and the downstream activation of transcription factors such as AP-1 and NFAT .
Vergleich Mit ähnlichen Verbindungen
Hpk1-IN-38 is one of several hematopoietic progenitor kinase 1 inhibitors that have been developed for cancer immunotherapy. Similar compounds include BB3008, NDI-101150, and ISM9182A . These compounds share the common mechanism of inhibiting hematopoietic progenitor kinase 1 to enhance immune cell function and anti-tumor responses. this compound is unique in its specific chemical structure and selectivity profile, which may result in different pharmacokinetic and pharmacodynamic properties . The comparison of these compounds highlights the ongoing efforts to optimize hematopoietic progenitor kinase 1 inhibitors for clinical use and their potential to improve cancer immunotherapy outcomes .
Eigenschaften
Molekularformel |
C29H29N5O3 |
---|---|
Molekulargewicht |
495.6 g/mol |
IUPAC-Name |
[4-[2-(8-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)-5H-pyrrolo[2,3-b]pyrazin-7-yl]phenyl]-(2-oxa-6-azaspiro[3.3]heptan-6-yl)methanone |
InChI |
InChI=1S/C29H29N5O3/c1-33-8-7-20-9-21(10-25(36-2)23(20)13-33)24-12-31-27-26(32-24)22(11-30-27)18-3-5-19(6-4-18)28(35)34-14-29(15-34)16-37-17-29/h3-6,9-12H,7-8,13-17H2,1-2H3,(H,30,31) |
InChI-Schlüssel |
BBLKEGCHGUMNSD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2=C(C1)C(=CC(=C2)C3=CN=C4C(=N3)C(=CN4)C5=CC=C(C=C5)C(=O)N6CC7(C6)COC7)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.